2-Ethoxy-5-fluoroaniline

Description

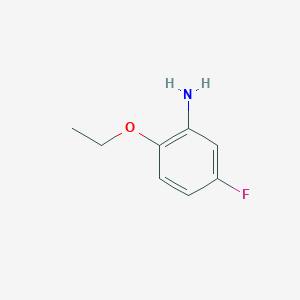

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-5-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVOCAMLPFHWHEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-Ethoxy-5-fluoroaniline

- CAS Registry Number : 946774-81-8

- Molecular Formula: C₈H₁₀FNO

- Molar Mass : 155.17 g/mol

- SMILES Notation: CCOC1=C(C=C(C=C1)F)N

- Storage Conditions : 2–8°C

Its ethoxy (-OCH₂CH₃) and fluoro (-F) substituents at the 2- and 5-positions of the aniline ring influence its electronic properties, solubility, and reactivity .

Structural and Functional Analogues

Table 1: Key Structural and Functional Analogues

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 946774-81-8 | C₈H₁₀FNO | 155.17 | -OCH₂CH₃ (2-position), -F (5-position) |

| This compound hydrochloride | Not specified | C₈H₁₁ClFNO | ~191.63* | Protonated amine (HCl salt) |

| 5-Nitro-2-fluoroaniline | Not provided | C₆H₅FN₂O₂ | 156.12 | -NO₂ (5-position), -F (2-position) |

| 2-Nitro-5-fluoroaniline | Not provided | C₆H₅FN₂O₂ | 156.12 | -NO₂ (2-position), -F (5-position) |

| 2-(2-Ethoxyphenoxy)-5-fluoroaniline | 946716-85-4 | C₁₄H₁₄FNO₂ | 247.27 | -OCH₂CH₃-phenoxy (2-position), -F (5-position) |

| 2-{4-[(2,5-Difluorophenyl)methoxy]phenoxy}-5-ethoxyaniline | Not provided | C₂₁H₁₉F₂NO₃ | 395.38 | Multiple aromatic rings, -OCH₂CH₃ (5-position), -F (2,5-positions) |

*Estimated based on molecular formula.

Comparative Analysis

Substituent Effects on Physicochemical Properties

This compound vs. Nitro-Substituted Analogues (5-Nitro-2-fluoroaniline and 2-Nitro-5-fluoroaniline): Electronic Effects: The nitro (-NO₂) group is a strong electron-withdrawing group, reducing electron density on the aromatic ring compared to the ethoxy (-OCH₂CH₃) group, which is electron-donating. This difference impacts reactivity in electrophilic substitution reactions . Solubility: Nitro groups enhance polarity but may reduce solubility in non-polar solvents compared to ethoxy-substituted analogues. Spectroscopic Properties: Infrared (IR) and NMR spectra differ significantly due to substituent electronic environments. For example, nitro groups exhibit strong absorption bands in IR spectra .

This compound vs. Its Hydrochloride Salt: The hydrochloride salt (C₈H₁₁ClFNO) exhibits higher aqueous solubility due to ionic character, making it preferable for drug formulation. However, the free base (this compound) is more lipophilic, aiding membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.